molecular formula C19H21N3O4S B6536421 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 1058238-33-7

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B6536421
CAS No.: 1058238-33-7
M. Wt: 387.5 g/mol
InChI Key: PVDSNXVFMFCIDD-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide, also known as N-acetyl-6-dimethylsulfamoylindole (NADSI), is a novel, synthetic, small-molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). NADSI is a promising new compound that has been identified as a potential therapeutic agent for a wide range of diseases. NADSI has been studied for its potential to inhibit IDO activity and its ability to modulate the immune system.

Scientific Research Applications

NADSI has been studied for its potential to modulate the immune system and inhibit IDO activity. It has been found to be effective in treating a variety of immune-related diseases, including cancer, inflammation, and autoimmune diseases. In addition, NADSI has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as viral infections.

Mechanism of Action

NADSI acts as an inhibitor of IDO, which is an enzyme responsible for the breakdown of tryptophan into kynurenine. By inhibiting IDO, NADSI blocks the production of kynurenine, which is a metabolite that can lead to inflammation and other immune-related diseases. NADSI also has the ability to modulate the immune system by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
NADSI has been studied for its potential to modulate the immune system and inhibit IDO activity. It has been found to be effective in treating a variety of diseases, including cancer, inflammation, autoimmune diseases, and neurodegenerative diseases. In addition, NADSI has been found to have a variety of biochemical and physiological effects. These effects include the inhibition of TNF-α and IL-1β production, the inhibition of NF-κB activation, and the inhibition of apoptosis.

Advantages and Limitations for Lab Experiments

NADSI has several advantages for use in lab experiments. It is a highly potent inhibitor of IDO, which makes it ideal for studying the role of IDO in various diseases. In addition, NADSI is a small molecule, which makes it easier to use in experiments. However, NADSI is limited by its relatively short half-life, which makes it difficult to use in long-term experiments.

Future Directions

NADSI has a wide range of potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune diseases. In the future, NADSI could be used to develop new therapies for these diseases. In addition, NADSI could be used to study the role of IDO in the development of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Furthermore, NADSI could be used to study the role of IDO in viral infections, as well as its potential to modulate the immune system. Finally, NADSI could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases.

Synthesis Methods

NADSI is synthesized by combining a 6-dimethylsulfamoylindole derivative with an N-acetyl-2,3-dihydro-1H-indole. This reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using chromatography and recrystallized from a suitable solvent such as ethanol or methanol.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13(23)22-11-10-14-4-7-16(12-18(14)22)20-19(24)15-5-8-17(9-6-15)27(25,26)21(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSNXVFMFCIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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